3-Bromo-7-Nitroindazole

nNOS Enzyme Inhibition Indazole

3-Bromo-7-nitroindazole (3-Br-7-NI) is a uniquely selective neuronal nitric oxide synthase (nNOS) inhibitor with potent iNOS activity (IC50 = 0.29 µM) — a dual profile absent in standard probes like 7-nitroindazole. This substitution-driven isoform selectivity is validated in diabetic stroke models, where 3-Br-7-NI significantly reduced infarct volume via CHOP-pathway ER stress inhibition, and in TBI models where it conferred neuroprotection unseen with 7-NI. Its co-crystal structure with eNOS (PDB: 1D0C, 1.65 Å) provides atomic-level mechanistic insight essential for rational drug design. To ensure experimental reproducibility, procurement of this specific compound is critical — results cannot be extrapolated from other nitroindazole derivatives. Available in high purity (≥98%) for demanding neuroscience and inflammation research.

Molecular Formula C7H4BrN3O2
Molecular Weight 242.03 g/mol
CAS No. 74209-34-0
Cat. No. B043493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-7-Nitroindazole
CAS74209-34-0
Synonyms3-Br-7-NI
3-bromo-7-nitroindazole
Molecular FormulaC7H4BrN3O2
Molecular Weight242.03 g/mol
Structural Identifiers
SMILESC1=CC2=C(NN=C2C(=C1)[N+](=O)[O-])Br
InChIInChI=1S/C7H4BrN3O2/c8-7-4-2-1-3-5(11(12)13)6(4)9-10-7/h1-3H,(H,9,10)
InChIKeyNFSTZPMYAZRZPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-7-Nitroindazole (CAS 74209-34-0) for Nitric Oxide Synthase Research


3-Bromo-7-nitroindazole (3-Br-7-NI) is a substituted indazole derivative that acts as a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS, NOS1) [1]. It is a key tool compound for dissecting the roles of nitric oxide synthases in neuroscience and inflammation research [2].

Why 3-Bromo-7-Nitroindazole Cannot Be Replaced by Other nNOS Inhibitors


3-Bromo-7-nitroindazole possesses a unique profile of isoform selectivity and in vivo efficacy that distinguishes it from closely related compounds like 7-nitroindazole and other nitroindazole derivatives [1]. Simple substitution of the indazole core dramatically alters both its inhibitory potency across NOS isoforms and its ability to confer neuroprotection in animal models [2]. Therefore, experimental results obtained with 3-Br-7-NI cannot be directly extrapolated to other nNOS inhibitors, making its specific procurement essential for replicating key findings.

3-Bromo-7-Nitroindazole Quantitative Differentiation Evidence


4-Fold Higher Potency Against Rat Cerebellar nNOS vs. 7-Nitroindazole

In a direct head-to-head comparison, 3-bromo-7-nitroindazole was approximately 4-fold more potent than 7-nitroindazole in inhibiting rat cerebellar nNOS enzyme activity [1]. This provides a clear quantitative advantage for experiments requiring robust nNOS inhibition.

nNOS Enzyme Inhibition Indazole

20-Fold Higher Potency Against Rat iNOS vs. 7-Nitroindazole

In the same study, 3-bromo-7-nitroindazole was shown to be approximately 20-fold more potent than 7-nitroindazole in inhibiting rat inducible NOS (iNOS) from endotoxin-treated rat lung [1]. This significant difference in iNOS activity has important implications for studies involving inflammation.

iNOS Enzyme Inhibition Indazole

Significant 21% Reduction in Brain Lesion Volume In Vivo vs. 7-Nitroindazole

In a rat model of cold-induced brain injury, treatment with 3-bromo-7-nitroindazole (Br-7-NI) resulted in a significant 21% reduction in lesion volume compared to vehicle control [1]. Crucially, the closely related compound 7-nitroindazole had no significant effect on lesion volume in the same study [1].

Neuroprotection Traumatic Brain Injury In Vivo

Structural Basis for Increased Potency via Bromine Substitution

Crystallographic studies show that inhibition of eNOS by 3-bromo-7-nitroindazole induces a cascade of conformational changes that ultimately dissociate the tetrahydrobiopterin cofactor from the enzyme . This mechanism, driven by the 3-bromo substitution, provides a structural explanation for the compound's increased potency compared to unsubstituted indazole derivatives [1].

Crystallography Mechanism of Action Indazole

Best Application Scenarios for 3-Bromo-7-Nitroindazole


Investigating nNOS in Diabetic Stroke and Ischemia-Reperfusion Injury

3-Br-7-NI is a validated tool for studying nNOS-mediated pathology in diabetic stroke models. A 2012 study demonstrated that treatment with 3-BNI (30 mg/kg, i.p.) significantly reduced cerebral infarct and edema volume, and improved functional recovery in diabetic rats subjected to middle cerebral artery occlusion (MCAO) [1]. This neuroprotection was linked to inhibition of the endoplasmic reticulum stress pathway involving CHOP [1].

Dissecting NOS Isoform Contributions in Neuroinflammation and Brain Injury

The compound's distinct isoform selectivity profile, including its potent iNOS inhibition (IC50 = 0.29 µM) [1], makes it valuable for studies where the interplay between nNOS and iNOS is critical. For example, in traumatic brain injury models, 3-Br-7-NI demonstrated neuroprotective effects not seen with 7-nitroindazole [2], suggesting a unique role in modulating post-injury inflammation.

Structural Biology of Nitric Oxide Synthases

3-Br-7-NI is a key tool for crystallographic studies of NOS enzymes. Its co-crystal structure with the eNOS heme domain (PDB: 1D0C) at 1.65 Å resolution [1] reveals the detailed molecular interactions responsible for its inhibitory mechanism. This structural data is essential for rational drug design efforts targeting NOS isoforms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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